molecular formula C19H22N2O5S B5013527 N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B5013527
M. Wt: 390.5 g/mol
InChI Key: CZEAAYBYBADWQL-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-17-5-7-18(8-6-17)27(24,25)21-11-9-14(10-12-21)19(23)20-15-3-2-4-16(22)13-15/h2-8,13-14,22H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAAYBYBADWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides.

    Attachment of the Hydroxyphenyl and Methoxyphenyl Groups: These groups are attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide: Known for its unique combination of functional groups.

    N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.

    N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-amine: Contains an amine group instead of carboxamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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